

Molecular Structure of Di-4-fluorophenyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: *Di-4-fluorophenyl sulfide*

CAS No.: 405-31-2

Cat. No.: B1581481

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Part 1: Executive Summary

Di-4-fluorophenyl sulfide (CAS 405-31-2), also known as Bis(4-fluorophenyl) sulfide, serves as a critical organosulfur scaffold in the synthesis of high-performance thermoplastics and cationic photoinitiators. Its structural integrity—defined by the para-fluorine substitution—imparts unique electronic properties that differentiate it from its non-fluorinated analogs.^[1] This guide dissects the molecular architecture, synthesis pathways, and reactivity profiles of **Di-4-fluorophenyl sulfide**, providing a grounded reference for its application in medicinal chemistry and materials science.^[1]

Part 2: Molecular Architecture & Crystallography

Structural Geometry

The molecule consists of two 4-fluorophenyl rings bridged by a central sulfur atom. Unlike the rigid planarity of sulfones (-SO₂-), the sulfide linkage (-S-) introduces a significant angular bend, resulting in a flexible, "butterfly-like" conformation.

- C-S-C Bond Angle: Approximately 109° .^[1] This tetrahedral-like angle at the sulfur atom dictates the non-planar geometry, preventing the two aromatic rings from being coplanar.
- Dihedral Angle: The phenyl rings are twisted relative to each other (approx. 56°), a conformation that minimizes steric repulsion between the ortho-hydrogens and optimizes orbital overlap with the sulfur lone pairs.
- Bond Lengths:
 - C-S Bond: $\sim 1.78 \text{ \AA}$ (Typical for diaryl sulfides).
 - C-F Bond: $\sim 1.35 \text{ \AA}$ (Indicative of strong sp²-hybridized carbon-fluorine interaction).

Electronic Effects

The para-fluorine atoms exert a dual electronic influence:

- Inductive Withdrawal (-I): Pulls electron density through the sigma bond framework, increasing the acidity of the ring protons slightly compared to diphenyl sulfide.
- Resonance Donation (+R): Donates electron density back into the pi-system, although this is weaker than the inductive effect.
 - Net Result: The sulfur atom remains nucleophilic, allowing for easy oxidation to sulfoxides and sulfones, while the rings remain activated for further electrophilic aromatic substitution if conditions are controlled.^[1]

Part 3: Physicochemical Properties

Property	Value	Notes
CAS Number	405-31-2	
Molecular Formula	C ₁₂ H ₈ F ₂ S	
Molecular Weight	254.32 g/mol	
Appearance	White to light yellow crystalline solid	
Melting Point	49–51 °C	Low MP indicates weak intermolecular forces compared to sulfones.
Boiling Point	~315 °C (at 760 mmHg)	High thermal stability.
Density	1.35 ± 0.1 g/cm ³	Denser than water due to halogenation.
Solubility	Soluble in CHCl ₃ , Acetone, Benzene	Lipophilic; poor water solubility. [1]
Flash Point	~144 °C	

Part 4: Synthesis & Production Protocols

Industrial Route: Friedel-Crafts Thioetherification

The most scalable method involves the electrophilic sulfuration of fluorobenzene. This route is preferred for high-purity industrial production.[1]

Reagents: Fluorobenzene (Excess), Sulfur Dichloride (SCl₂), Aluminum Chloride (AlCl₃).

Protocol:

- Setup: Charge a dry reactor with anhydrous fluorobenzene (acts as both reactant and solvent).[1]
- Catalyst Addition: Cool to 0–5 °C and add anhydrous AlCl₃ (0.1 eq).

- Addition: Dropwise add SCl_2 (0.5 eq relative to fluorobenzene) while maintaining temperature $<10\text{ }^\circ\text{C}$ to prevent polymerization.
 - Mechanism:[2][3][4][5] SCl_2 generates an electrophilic sulfur species which attacks the para-position of fluorobenzene.
- Workup: Quench with ice water. Extract organic layer, wash with NaHCO_3 , and dry over MgSO_4 .^[1]
- Purification: Recrystallize from ethanol to yield white needles.

Laboratory Route: Thiol-Halide Coupling

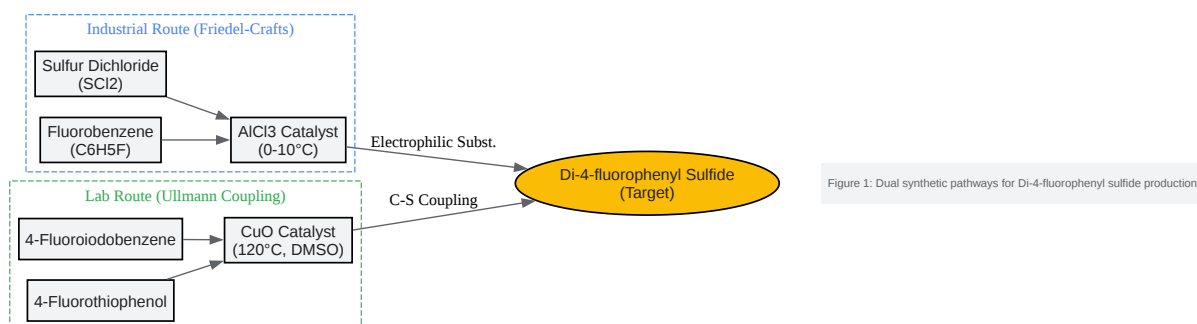
For modifying the scaffold (e.g., asymmetric analogs), a metal-catalyzed coupling is superior.

Reagents: 4-Fluorothiophenol, 4-Fluoroiodobenzene, CuO Nanoparticles (Catalyst), KOH.^[1]

Protocol:

- Dissolve 4-fluorothiophenol (1.0 eq) and 4-fluoroiodobenzene (1.0 eq) in DMSO.
- Add KOH (2.0 eq) and CuO nanoparticles (5 mol%).
- Heat to $120\text{ }^\circ\text{C}$ for 12 hours under Argon.
- Yield: Typically $>90\%$ with high specificity.^[1]

Synthesis Workflow Diagram



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Part 5: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the NMR spectra, showing equivalent signals for both rings.

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.30–7.45 ppm (Multiplet, 8H): The aromatic protons appear as a complex multiplet due to H-H and H-F coupling.
 - Differentiation: The protons ortho to the sulfur are shielded relative to a sulfone analog (which would appear >7.8 ppm) but deshielded relative to benzene.
- ¹³C NMR (100 MHz, CDCl₃):
 - δ ~162.5 ppm (d, J_{CF} ≈ 248 Hz): Carbon directly bonded to Fluorine (C-F).

- δ ~133.0 ppm (d, $J_{CF} \approx 8$ Hz): Carbon meta to Fluorine (ortho to Sulfur).
- δ ~131.5 ppm: Carbon bonded to Sulfur (C-S).
- δ ~116.5 ppm (d, $J_{CF} \approx 22$ Hz): Carbon ortho to Fluorine.[1]

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): m/z 254.
- Fragmentation:
 - m/z 159 [M - C₆H₄F]⁺: Loss of one fluorophenyl ring.
 - m/z 127 [C₆H₄FS]⁺: Fluorophenylthio cation.

Part 6: Reactivity & Applications[6]

Oxidation Pathways (Metabolic & Synthetic)

The sulfide sulfur is a "soft" nucleophile, readily oxidized in two stages.[1] This is critical for drug metabolism studies (where the sulfoxide is often the active metabolite) and polymer synthesis.

- Sulfoxide Formation: Controlled oxidation with NaIO₄ or H₂O₂ (1 eq) yields Bis(4-fluorophenyl) sulfoxide (CAS 395-25-5).
- Sulfone Formation: Exhaustive oxidation with KMnO₄ or excess H₂O₂ yields Bis(4-fluorophenyl) sulfone (CAS 383-29-9), a rigid monomer for polysulfone engineering plastics.

Photoinitiator Synthesis

Di-4-fluorophenyl sulfide is a precursor for Triarylsulfonium salts, which are cationic photoinitiators used in UV-curing of epoxy resins and photoresists.

- Reaction: Condensation with a third aryl iodide (e.g., diphenyliodonium salt) creates the sulfonium center (Ar₃S⁺ X⁻).

Reactivity Diagram

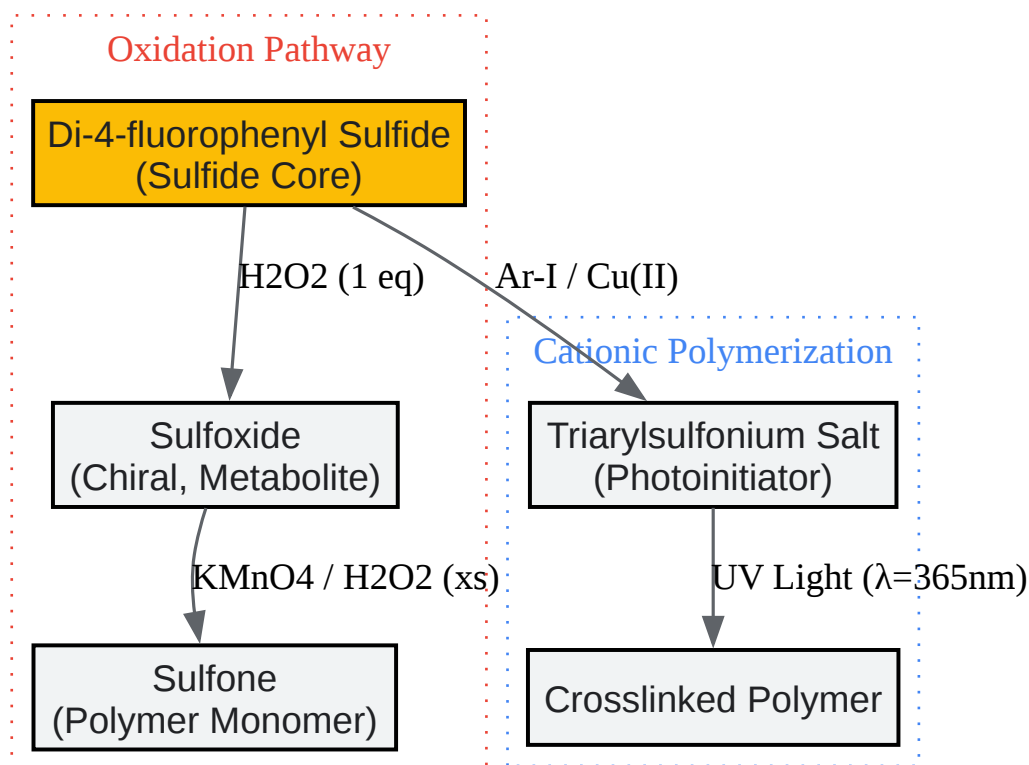


Figure 2: Oxidation and functionalization pathways of Di-4-fluorophenyl sulfide.

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Part 7: Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Storage: Store under inert gas (Nitrogen/Argon). Although stable, the sulfide can slowly oxidize to sulfoxide upon prolonged exposure to air and light.[1]

- Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF and SO_x gases).

Part 8: References

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